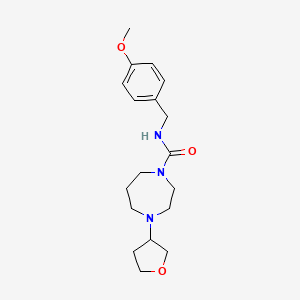
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as MTCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTCD is a diazepane derivative that has been found to have unique biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Applications De Recherche Scientifique
Antiproliferative Effects on Cancer Cells
Research has explored derivatives related to N-(4-methoxybenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide for their antiproliferative activities on cancer cells. For instance, compounds exhibiting structural similarities have been synthesized and tested for their efficacy against melanoma and hematopoietic cell lines. Some of these compounds have shown competitive antiproliferative activities comparable to known cancer treatments like sorafenib, acting as potent and selective inhibitors of specific kinases involved in cancer progression. This highlights the potential of such compounds in cancer treatment strategies (Kim et al., 2011).
Synthetic Chemistry Applications
The chemical backbone of this compound has been utilized in various synthetic applications. For example, the 4-methoxy-α-methylbenzyl group has been introduced as a novel protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions. This signifies its utility in the synthesis of complex organic molecules and potential drug candidates (Yoo et al., 1990).
Novel Synthetic Methodologies
Innovative synthetic methodologies involving compounds related to this compound have been developed. These include the creation of metal carbene precursors for the synthesis of isochromene derivatives, showcasing the versatility of these compounds in organic synthesis. Such methodologies enable the efficient construction of complex heterocyclic structures, which are of significant interest in the development of new pharmaceuticals and materials (Ren et al., 2017).
Receptor Ligand Synthesis with Cytotoxic Activity
Derivatives have been synthesized and studied for their high affinity to sigma1 receptors, demonstrating significant cytotoxic activity against human tumor cell lines. This suggests their potential role in the development of new therapeutic agents targeting sigma receptors, which could be beneficial in the treatment of various types of cancer (Geiger et al., 2007).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRMISKEPQFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2856391.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)
![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)
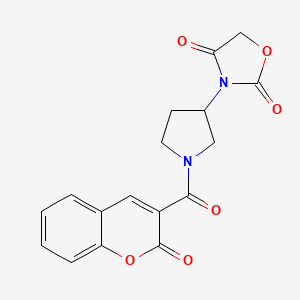

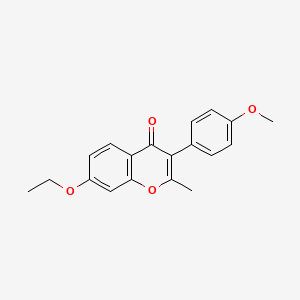
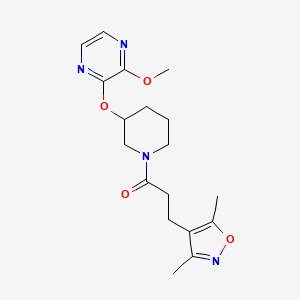
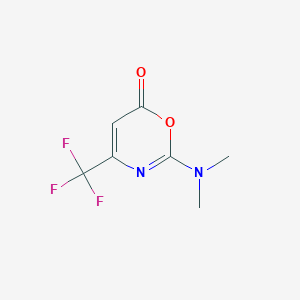
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)